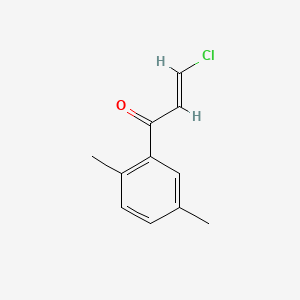
Acrylophenone, 3-chloro-2',5'-dimethyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- is an organic compound with the molecular formula C11H11ClO. This compound is a derivative of acrylophenone, characterized by the presence of a chlorine atom and two methyl groups at specific positions on the aromatic ring. The (E)-configuration indicates the geometric arrangement of substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- can be synthesized through various organic reactions. One common method involves the Mannich reaction, where acetophenone, formaldehyde, and an amine hydrochloride react to form the desired product . The reaction conditions typically include a solvent such as ethanol and a catalyst like hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of acrylophenone derivatives often involves large-scale Mannich reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) are employed.
Substitution: Halogenation uses reagents like chlorine (Cl) or bromine (Br), while nitration involves nitric acid (HNO) and sulfuric acid (HSO).
Major Products Formed
The major products formed from these reactions include various substituted acrylophenones, alcohols, alkanes, and carboxylic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of resins, coatings, and other materials.
Mechanism of Action
The mechanism by which acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological outcomes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Acrylophenone: The parent compound without chlorine and methyl substitutions.
3-chloroacrylophenone: A derivative with only the chlorine substitution.
2’,5’-dimethylacrylophenone: A derivative with only the methyl substitutions.
Uniqueness
Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its stability and modify its interaction with molecular targets compared to other acrylophenone derivatives.
Properties
CAS No. |
58953-20-1 |
|---|---|
Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(E)-3-chloro-1-(2,5-dimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-7H,1-2H3/b6-5+ |
InChI Key |
XGRXFPLTRWEIKB-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)/C=C/Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















